![molecular formula C22H18NO5+ B11936613 16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene
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Overview
Description
16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[1111002,1004,8014,22017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene is a complex organic compound known for its unique structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as crystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Sanguinarine chloride: Known for its biological activities, including antimicrobial and anticancer properties.
Norsanguinarine: Another compound with similar structural features and biological activities.
Uniqueness
16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene is unique due to its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities .
Biological Activity
The compound 16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene is a complex polycyclic structure with potential biological significance. Its unique molecular architecture suggests various interactions at the cellular level which can be explored for therapeutic applications.
- Molecular Formula: C₃₁H₄₃N₁O₄
- Molecular Weight: 453.4 g/mol
- Structural Characteristics: The compound features multiple oxygen atoms and a nitrogen atom within a polycyclic framework that may influence its solubility and reactivity.
Research indicates that compounds with similar structural motifs can interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. For instance:
- Enzyme Inhibition: The compound's structure resembles that of known inhibitors of peptidylarginine deiminases (PADs), which are involved in post-translational modifications affecting protein functionality.
- Cellular Signaling: It may modulate pathways involved in inflammation and immune response due to its potential interaction with signaling proteins.
Pharmacological Studies
Recent studies have focused on the biological activity of related compounds in the context of inflammatory and autoimmune disorders:
- Citrullination Process: The conversion of peptidylarginine to citrulline by PADs is crucial in regulating immune responses and has been linked to several pathologies including rheumatoid arthritis and cancer .
Compound | IC50 (µM) | Target |
---|---|---|
Sanguinarine | 2000 | PAD1 |
Sanguinarine | 100 | PAD2 |
Sanguinarine | 60 | PAD3 |
Sanguinarine | 80 | PAD4 |
This table summarizes the inhibitory concentrations for related compounds on various PAD isoforms .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to the target compound exhibit significant biological activities:
- Anti-inflammatory Effects: Inhibitors of PADs have shown promise in reducing the production of inflammatory cytokines in cell cultures.
- Tumorigenesis Regulation: Certain derivatives have been implicated in modulating pathways associated with cancer cell proliferation and apoptosis.
Clinical Relevance
The potential therapeutic implications of targeting the citrullination process have been explored in clinical settings:
- Rheumatoid Arthritis Treatment: Clinical trials investigating PAD inhibitors have shown reductions in disease activity scores among patients with rheumatoid arthritis.
- Cancer Therapeutics: The modulation of citrullination pathways has been proposed as a novel approach in cancer therapy due to its role in tumor microenvironment regulation.
Properties
Molecular Formula |
C22H18NO5+ |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
16-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |
InChI |
InChI=1S/C22H18NO5/c1-3-24-19-8-15-13-5-4-12-6-17-18(26-10-25-17)7-14(12)20(13)23(2)9-16(15)21-22(19)28-11-27-21/h4-9H,3,10-11H2,1-2H3/q+1 |
InChI Key |
KDRMZOJLLQXEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C3C=[N+](C4=C(C3=C1)C=CC5=CC6=C(C=C54)OCO6)C)OCO2 |
Origin of Product |
United States |
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